2-Methyl-3-(2-methylcyclohexyl)aniline
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Overview
Description
2-Methyl-3-(2-methylcyclohexyl)aniline is an organic compound belonging to the class of anilines, which are aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylcyclohexyl)aniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of a suitable aromatic precursor followed by reduction to form the aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct substitution of a halogenated aromatic compound with an amine.
Palladium-Catalyzed Amination: Modern methods often employ palladium-catalyzed reactions to introduce the amine group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline compound.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(2-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylcyclohexyl)aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a 2-methylcyclohexyl group.
N-Methylcyclohexylamine: Lacks the aromatic ring but shares the cyclohexylamine structure.
Uniqueness
2-Methyl-3-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aniline derivatives .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-3-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-3-4-7-12(10)13-8-5-9-14(15)11(13)2/h5,8-10,12H,3-4,6-7,15H2,1-2H3 |
InChI Key |
UJTTYJMBPRFYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C(=CC=C2)N)C |
Origin of Product |
United States |
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